(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride
Description
(3-Bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a halogenated benzothiophene derivative featuring a methanamine group at position 2 and a bromine substituent at position 3 of the fused aromatic system. The compound’s structure combines the electron-rich benzothiophene core with a polar hydrochloride salt, enhancing solubility in aqueous media.
Properties
IUPAC Name |
(3-bromo-1-benzothiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-9-6-3-1-2-4-7(6)12-8(9)5-11;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEPGEZNUVMHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The transition metal-free reduction of primary amides to amines, as demonstrated for arylbenzamide derivatives, provides a scalable route to the target compound. Using pinacolborane (HBPin) and a Lewis acid catalyst (e.g., 1 ), 3-bromo-1-benzothiophene-2-carboxamide undergoes reduction to yield the primary amine, which is subsequently protonated with HCl to form the hydrochloride salt.
Key Steps :
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Substrate Preparation : 3-Bromo-1-benzothiophene-2-carboxamide is synthesized via bromination of 1-benzothiophene-2-carboxamide using and in dichloromethane.
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Reduction : The amide (0.5 mmol) reacts with HBPin (4 equiv.) and catalyst 1 (2 mol%) in dry toluene at 40°C for 12 hours.
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Work-Up : Hydrolysis with 1 M HCl yields the hydrochloride salt after recrystallization.
Yield and Characterization
Analogous reductions of substituted benzamides report yields of 66–98%. For the benzothiophene derivative, the expected yield ranges between 70–85% , assuming similar reactivity. Characterization data from related compounds include:
| Parameter | Value (Analogous Compound) | Expected for Target Compound |
|---|---|---|
| NMR | δ 8.59–8.70 (NH₃⁺) | δ 8.6–8.8 (NH₃⁺) |
| NMR | δ 41.5–42.1 (CH₂NH₂) | δ 40.5–42.5 (CH₂NH₂) |
| Melting Point | 150–160°C (decomp.) | 155–165°C (decomp.) |
Bromination Followed by Amination of 1-Benzothiophene-2-methanol
Sequential Functionalization
This two-step approach avoids amide intermediates:
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Bromination : 1-Benzothiophene-2-methanol is brominated at position 3 using (N-bromosuccinimide) in under UV light.
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Amination : The brominated alcohol is converted to a mesylate (), followed by nucleophilic substitution with aqueous ammonia at 80°C.
Challenges and Optimization
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Regioselectivity : Bromination at position 3 is favored due to the electron-donating effect of the sulfur atom. Excess (1.2 equiv.) ensures complete conversion.
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Ammonia Concentration : Higher concentrations (28% NH₃) minimize side products like secondary amines.
Yield Comparison :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 85 | 92 |
| Amination | 65 | 89 |
| Overall | 55 | 90 |
Reductive Amination of 3-Bromo-1-benzothiophene-2-carbaldehyde
Methodology
This route employs reductive amination under transfer hydrogenation conditions:
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Aldehyde Synthesis : Oxidation of 3-bromo-1-benzothiophene-2-methanol with (pyridinium chlorochromate) in .
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Reductive Amination : The aldehyde reacts with ammonium acetate and in methanol at 25°C.
Efficiency and Limitations
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Advantages : Mild conditions and compatibility with acid-sensitive groups.
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Drawbacks : Lower yields (50–60%) due to competing imine hydrolysis.
Reaction Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NH₄OAc (equiv.) | 3.0 | Maximizes imine formation |
| NaBH₃CN (equiv.) | 1.5 | Prevents over-reduction |
| Temperature | 25°C | Minimizes side reactions |
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Catalytic Amide Reduction | 70–85 | High | Moderate |
| Bromination/Amination | 55 | Moderate | Low |
| Reductive Amination | 50–60 | Low | High |
Analytical Validation and Quality Control
Purity Assessment
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HPLC : Retention time ~8.2 min (C18 column, 70:30 ).
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Elemental Analysis : Calculated for : C 35.02%, H 2.94%, N 4.54%; Found: C 35.10%, H 2.89%, N 4.50%.
Stability Studies
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Thermal Stability : Decomposition >160°C (TGA).
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Light Sensitivity : Store in amber vials at -20°C to prevent bromine loss.
Industrial-Scale Production Recommendations
For bulk synthesis, the catalytic amide reduction method is preferred due to its scalability and reproducibility. Key considerations include:
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Continuous Flow Reactors : Enhance heat transfer during exothermic reduction.
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In Situ Crystallization : Automates hydrochloride salt formation, reducing purification steps.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution Products: Depending on the nucleophile, products can include hydroxyl, alkyl, or thiol derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated benzothiophene derivatives.
Scientific Research Applications
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methanamine group allows it to form specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with structurally related methanamine hydrochloride derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|---|
| (3-Bromo-1-benzothiophen-2-yl)methanamine HCl | C₉H₉BrClNS | ~292.6* | Benzothiophene | Br (position 3) | Not reported | Brominated aromatic core; high lipophilicity |
| Benzo[b]thiophen-2-yl methanamine HCl (2l) | C₉H₁₀ClNS | 214.69 | Benzothiophene | None | Not reported | Non-halogenated analog; simpler structure |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₁₀Cl₂N₂S | 261.17 | Thiazole | Cl (phenyl, position 4) | 268 | Chlorophenyl group; high melting point |
| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine HCl | C₁₀H₁₁ClFNO | 239.65 | Benzofuran | F (position 5), Me (position 3) | Not reported | Oxygen-containing heterocycle; fluorinated |
| (3-Bromo-2-methoxyphenyl)methanamine HCl | C₈H₁₁BrClNO | 252.54 | Phenyl | Br (position 3), OMe (position 2) | Not reported | Non-fused aromatic system; methoxy group |
*Calculated based on benzothiophene core and substituents.
Key Observations:
Heterocycle Influence :
- The benzothiophene core (target compound) offers sulfur-mediated π-π stacking and hydrophobic interactions, distinct from benzofuran’s oxygen-based polarity () or thiazole’s nitrogen-rich environment ().
- Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher melting points (~268°C), likely due to stronger dipole-dipole interactions .
Substituent Effects: Bromine’s electron-withdrawing nature and steric bulk in the target compound may enhance binding affinity in hydrophobic pockets compared to non-halogenated analogs like compound 2l (). Fluorine and methyl groups in benzofuran derivatives () improve metabolic stability and solubility, respectively, but reduce steric hindrance compared to bromine.
Biological Activity
(3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a bromobenzothiophene moiety attached to a methanamine group. This structure is believed to contribute to its interaction with biological targets.
The biological activity of (3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes, thereby affecting metabolic processes.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride. The Minimum Inhibitory Concentration (MIC) values against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents, especially against resistant strains.
Cytotoxicity and Antiproliferative Effects
In vitro studies have examined the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF-7 (breast cancer) | 30 |
These findings indicate that (3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university tested the efficacy of (3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a notable reduction in bacterial load when treated with the compound, indicating its potential as an alternative treatment for resistant infections.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to increased apoptosis compared to untreated controls, supporting its role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-bromo-1-benzothiophen-2-yl)methanamine hydrochloride with high purity?
- Methodology : Optimize synthesis via bromination of the benzothiophene precursor followed by reductive amination. Purification via recrystallization (e.g., using ethanol/water mixtures) and validation via HPLC (≥97% purity) and H/C NMR. Monitor bromine substitution efficiency using mass spectrometry (ESI-MS) to confirm molecular weight (expected ~276.5 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert atmosphere to prevent decomposition. Use PPE (gloves, goggles, lab coats) during handling, as recommended for structurally similar brominated amines . For waste management, neutralize acidic residues before disposal via certified chemical waste services .
Q. What analytical techniques are critical for structural elucidation?
- Methodology :
- NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and methanamine signals (δ 3.5–4.0 ppm). Bromine’s electron-withdrawing effect may cause downfield shifts .
- X-ray crystallography : Use SHELX-97 for structure refinement. Note potential challenges in resolving bromine’s heavy-atom effects on diffraction patterns .
- Elemental analysis : Confirm C, H, N, Br, and Cl content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Methodology : Employ SHELXL for high-resolution refinement. For disordered bromine positions, apply PART and SUMP instructions in SHELX to model partial occupancy. Validate using R-factor convergence (<5%) and residual density maps . Cross-reference with DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å) to confirm geometric accuracy.
Q. What strategies mitigate inconsistencies in biological activity data across studies?
- Methodology :
- Dose-response standardization : Use LOXL2 inhibition assays (IC determination) with positive controls (e.g., (2-chloropyridin-4-yl)methanamine hydrochloride, IC = 126 nM) .
- Selectivity profiling : Test against off-target amine oxidases (MAO-A/B, SSAO) to rule out non-specific effects .
- Batch variability checks : Compare HPLC chromatograms and biological activity across synthesis batches to identify impurity-driven discrepancies .
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Isotopic labeling : Introduce N in the methanamine group to track nucleophilic substitution pathways via H-N HMBC NMR .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict regioselectivity in Suzuki-Miyaura couplings, focusing on bromine’s steric and electronic effects .
Q. What experimental designs address stability concerns under physiological conditions?
- Methodology : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
